molecular formula C8H10ClNO2S B13300459 2-Chloro-N,5-dimethylbenzene-1-sulfonamide

2-Chloro-N,5-dimethylbenzene-1-sulfonamide

Cat. No.: B13300459
M. Wt: 219.69 g/mol
InChI Key: KDLMYOXDLZSIPI-UHFFFAOYSA-N
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Description

2-Chloro-N,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and methyl groups. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,5-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-chloro-5-dimethylbenzene. The process begins with the chlorination of 1,3-dimethylbenzene to introduce the chlorine atom at the desired position. This is followed by the sulfonation reaction using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide group .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and sulfonation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-N,5-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .

Comparison with Similar Compounds

  • 5-Chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide
  • Sulfanilamide
  • N-(2-Chloro-5-methylphenyl)sulfonamide

Comparison:

2-Chloro-N,5-dimethylbenzene-1-sulfonamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H10ClNO2S

Molecular Weight

219.69 g/mol

IUPAC Name

2-chloro-N,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(9)8(5-6)13(11,12)10-2/h3-5,10H,1-2H3

InChI Key

KDLMYOXDLZSIPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC

Origin of Product

United States

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